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2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Documentation Hub

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  • Product: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • CAS: 911405-91-9

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Executive Summary Target Molecule: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS: 117890-55-8 (Core), 1150617-92-7 (Ketone precursor) Role: Critical pharmacophore in the development of kinase inhibitors (e.g., AK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS: 117890-55-8 (Core), 1150617-92-7 (Ketone precursor) Role: Critical pharmacophore in the development of kinase inhibitors (e.g., AKT, p70S6K) and fourth-generation cephalosporin antibiotics (e.g., Cefpirome intermediates).

This technical guide details the robust synthesis of the target alcohol via a modular "Core Construction


 Late-Stage Functionalization" strategy. Unlike traditional routes that rely on pre-functionalized acyclic precursors, this protocol prioritizes the rapid assembly of the pyridine core followed by regioselective benzylic oxidation. This approach allows for scalability and the optional introduction of chirality in the final step.

Two distinct pathways for the critical oxidation step are presented:

  • The Classical Route (Patent Standard): Via

    
    -oxide rearrangement (Boekelheide-type).
    
  • The Modern Route (Green Chemistry): Manganese-catalyzed direct C-H oxidation.

Retrosynthetic Analysis

The synthesis is disconnected into three logical phases. The strategic pivot point is the ketone intermediate (Intermediate B ), which serves as the divergence point for enantioselective reduction.

Retrosynthesis Target Target: 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Ketone Intermediate B: 2-Chloro-5,6-dihydro-7H- cyclopenta[b]pyridin-7-one Target->Ketone Stereoselective Reduction Core Intermediate A: 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Ketone->Core Regioselective Benzylic Oxidation Precursors Starting Materials: Cyclopentanone + Benzylamine Core->Precursors Vilsmeier-Haack Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available cyclopentanone.

Phase 1: Core Construction (Vilsmeier-Haack Approach)

This phase constructs the fused pyridine ring system. The use of benzylamine followed by Vilsmeier cyclization is superior to direct condensation methods due to higher regiocontrol and yield.

Reaction Scheme
  • Imine Formation: Cyclopentanone + Benzylamine

    
    N-Cyclopentylidene(phenyl)methanamine.
    
  • Acetylation: N-Acetylation to form the enamide.

  • Cyclization: Vilsmeier-Haack reaction using POCl

    
     to close the pyridine ring and install the chlorine atom at C2 simultaneously.
    
Detailed Protocol

Reagents: Cyclopentanone (1.0 eq), Benzylamine (1.0 eq), Acetic Anhydride (1.1 eq), POCl


 (Excess), DMF (Cat.).
  • Imine Formation:

    • Reflux cyclopentanone and benzylamine in toluene with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor by TLC until ketone spot disappears. Evaporate solvent to yield the crude imine.

  • Enamide Synthesis:

    • Dissolve crude imine in toluene. Cool to 0–5 °C.[1]

    • Add acetic anhydride dropwise. Allow to warm to 20–25 °C and stir for 14 h.

    • Mechanism:[2][3] The acetylation drives the equilibrium toward the enamine tautomer, locking the configuration for cyclization.

  • Vilsmeier Cyclization (Critical Step):

    • Cool DMF (3.0 eq) to 0 °C. Add POCl

      
       (3.0 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt).
      
    • Add the enamide solution slowly, maintaining temp < 10 °C.

    • Heat to reflux (approx. 80–90 °C) for 15 h.

    • Quench: Pour reaction mixture onto crushed ice. Neutralize with NaOH to pH 7–8.

    • Extraction: Extract with DCM (

      
      ). Wash organic phase with brine, dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc) yields Intermediate A (2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine).

Yield Expectation: 45–50% (over 3 steps).[1]

Phase 2: Regioselective Benzylic Functionalization

This is the most technically challenging phase. You must choose between the Classical Route (high reliability, more steps) or the Modern Route (fewer steps, catalytic).

Method A: Modern Catalytic Oxidation (Recommended)

Direct oxidation of the methylene group at C7 using a Manganese catalyst. This method avoids toxic selenium reagents and the multi-step N-oxide route.

  • Reagents: Mn(OTf)

    
     (0.5 mol%), t-BuOOH (5.0 eq), Acetonitrile or Water.
    
  • Protocol:

    • Dissolve Intermediate A in acetonitrile.

    • Add Mn(OTf)

      
       catalyst.[4][5]
      
    • Add t-BuOOH (70% aq. solution) dropwise over 30 mins.

    • Stir at Room Temperature for 24 h.

    • Workup: Quench with sat. Na

      
      S
      
      
      
      O
      
      
      (to destroy peroxides). Extract with EtOAc.[4][6]
    • Purification: Silica gel chromatography.

  • Outcome: Intermediate B (Ketone).

  • Note: This reaction is highly chemoselective for the benzylic position adjacent to the pyridine nitrogen due to electronic activation.

Method B: Classical Boekelheide Rearrangement (Patent Route)

If catalytic oxidation fails or reagents are unavailable, use this robust 3-step sequence.

  • N-Oxidation: React Intermediate A with m-CPBA in DCM

    
    N-Oxide.
    
  • Rearrangement: Reflux N-Oxide in Acetic Anhydride.

    • Mechanism:[2][3] Acylation of the N-oxide oxygen followed by [3,3]-sigmatropic rearrangement moves the acetate to the C7 benzylic position.

  • Hydrolysis: Treat the C7-acetate with K

    
    CO
    
    
    
    /MeOH to yield the alcohol directly (racemic).
    • Note: To get the ketone (for chiral reduction), oxidize this alcohol with Dess-Martin Periodinane or Swern conditions.

Comparison of Methods
FeatureMethod A (Mn-Catalysis)Method B (Boekelheide)
Step Count 1 (Direct to Ketone)3 (N-Oxide

Acetate

Alcohol)
Reagents Mn(OTf)

, t-BuOOH
m-CPBA, Ac

O, Base
Atom Economy HighLow (Stoichiometric waste)
Safety Peroxide handling requiredPeracids and thermal rearrangement risks

Phase 3: Stereoselective Reduction

To obtain the final target 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol , the ketone must be reduced.

Option 1: Racemic Synthesis (Standard)
  • Reagent: NaBH

    
     (0.5 eq) in MeOH at 0 °C.
    
  • Procedure: Stir for 30 min. Quench with water.[2][4][5] Extract with DCM.

  • Yield: >90%.

Option 2: Enantioselective Synthesis (Chiral)

For drug development requiring a specific enantiomer (typically (R) or (S)), use Corey-Bakshi-Shibata (CBS) reduction or Noyori Transfer Hydrogenation.

  • Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Cat.), Sodium Formate, Water/DCM.

  • Protocol:

    • Mix Ketone (Intermediate B) with catalyst (1 mol%) in DCM.

    • Add aqueous HCOONa (5 eq).

    • Stir vigorously at 25 °C for 12 h.

  • Outcome: >95% ee of the chiral alcohol.[4]

Experimental Workflow Diagram

Workflow Start Start: Cyclopentanone + Benzylamine Step1 Step 1: Vilsmeier Cyclization (POCl3, DMF, Reflux) Start->Step1 InterA Intermediate A: 2-Chloro-core Step1->InterA Step2 Step 2: Mn-Catalyzed Oxidation (Mn(OTf)2, t-BuOOH) InterA->Step2 InterB Intermediate B: 7-Ketone Step2->InterB Step3 Step 3: Asymmetric Reduction (Ru-Catalyst, HCOONa) InterB->Step3 Final Final Product: Chiral 7-Alcohol Step3->Final

Figure 2: Integrated process flow from raw materials to enantiopure target.

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic: Two doublets (or AB system) for the pyridine protons (approx.

      
       7.2–7.6 ppm).
      
    • Benzylic (C7-H): Triplet or dd at

      
       4.6–5.2 ppm (shifted downfield due to -OH and pyridine ring).
      
    • Aliphatic: Multiplets for C5 and C6 protons (

      
       2.0–3.0 ppm).
      
  • HPLC Purity: >98% (Required for biological assays).

  • Chiral HPLC: Chiralcel OD-H or AD-H column (Hexane/IPA gradient) to determine ee%.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Moisture in Vilsmeier reagentDistill POCl

before use; Ensure DMF is anhydrous.
Over-oxidation in Step 2 Excess oxidant or high tempMaintain 25 °C; Add oxidant slowly; Monitor by TLC strictly.
Defluorination/Dechlorination Hydrogenolysis during reductionAvoid Pd/C + H

. Use hydride reagents (NaBH

) or Transfer Hydrogenation.

References

  • Core Synthesis (Vilsmeier): Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine. ResearchGate. Link

  • Mn-Catalyzed Oxidation: Ren, L., et al. "Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation."[4] Green Chemistry, 2015. Link

  • Patent Route (inferred): International Patent WO2006/103511. "Preparation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol". Link

  • Boekelheide Mechanism: "The Boekelheide Rearrangement of Pyrimidine N-oxides". Imperial College London / NIH. Link

Sources

Exploratory

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Foreword The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Foreword

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among these, fused pyridine ring systems, such as the cyclopenta[b]pyridine core, are of significant interest due to their presence in a variety of biologically active molecules. This guide provides a detailed exploration of the synthesis of a key intermediate, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

As a Senior Application Scientist, my objective is to present not just a protocol, but a comprehensive understanding of the synthesis, grounded in mechanistic principles and practical laboratory insights. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the synthesis and analysis of this important chemical entity.

Strategic Overview of the Synthesis

The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically begins with the commercially available or synthetically accessible precursor, 2-chloro-5H-cyclopenta[b]pyridine. The core of this synthesis involves the selective oxidation of the cyclopentene ring integrated into the pyridine system, a transformation that requires careful control of reaction conditions to achieve the desired hydroxylation at the C7 position without over-oxidation or side reactions.

The overall transformation can be visualized as follows:

G cluster_main Synthetic Pathway Overview Start 2-chloro-5H-cyclopenta[b]pyridine (Starting Material) Mid Epoxidation at C6-C7 Start->Mid m-CPBA End 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (Final Product) Mid->End Ring Opening

Caption: High-level overview of the synthetic strategy.

Mechanistic Deep Dive: From Alkene to Alcohol

The conversion of 2-chloro-5H-cyclopenta[b]pyridine to the target alcohol proceeds via a two-step sequence that is often performed in a single pot: epoxidation followed by nucleophilic ring-opening.

Step 1: Electrophilic Addition and Epoxidation

The synthesis is initiated by the epoxidation of the alkene in the cyclopentene ring of 2-chloro-5H-cyclopenta[b]pyridine. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

  • Expertise & Experience: The choice of m-CPBA is strategic. It is a highly effective epoxidizing agent that operates under mild conditions, which is crucial for preserving the sensitive chlorinated pyridine ring. The peroxyacid delivers an electrophilic oxygen atom to the electron-rich double bond of the cyclopentene moiety.

The mechanism is a concerted process where the oxygen atom of the peroxyacid is transferred to the double bond, forming a three-membered epoxide ring.

G cluster_mechanism Epoxidation Mechanism start 2-chloro-5H-cyclopenta[b]pyridine + m-CPBA intermediate Transition State start->intermediate Electrophilic Attack product Epoxide Intermediate intermediate->product Ring Formation

Caption: The concerted mechanism of epoxidation.

Step 2: Acid-Catalyzed Epoxide Ring Opening

The epoxide intermediate is highly strained and susceptible to nucleophilic attack. In the presence of an acid (often residual m-chlorobenzoic acid from the first step or added catalytic acid), the epoxide oxygen is protonated, making it a better leaving group and activating the ring towards nucleophilic attack.

  • Trustworthiness: The regioselectivity of the ring-opening is a critical aspect. While not definitively established in all literature for this specific substrate, acid-catalyzed opening of epoxides typically proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. In this case, water, present in the reaction medium, acts as the nucleophile, attacking the C7 position. Subsequent deprotonation yields the final product, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Experimental Protocol: A Self-Validating Workflow

This protocol is a synthesis of common laboratory practices for similar transformations and should be adapted and optimized based on in-lab experimental results.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
2-chloro-5H-cyclopenta[b]pyridine>95%Sigma-AldrichStarting material
meta-Chloroperoxybenzoic acid (m-CPBA)77% (stabilized)Acros OrganicsOxidizing agent for epoxidation
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRQuenching excess m-CPBA and neutralizing acid
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeVWRQuenching peroxides
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent
Silica Gel230-400 meshSorbent TechnologiesStationary phase for chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a solution of 2-chloro-5H-cyclopenta[b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition:

    • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Slow, portion-wise addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Trustworthiness: This two-step quench is a self-validating system. Sodium thiosulfate safely reduces any remaining peroxides, while sodium bicarbonate neutralizes the acidic byproducts, preventing acid-catalyzed degradation of the product.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford the pure 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Workflow Diagram

G cluster_workflow Experimental Workflow Setup 1. Dissolve Starting Material in DCM Cool to 0 °C Addition 2. Add m-CPBA Portion-wise Setup->Addition Monitor 3. Stir and Monitor by TLC Addition->Monitor Quench 4. Quench with Na₂S₂O₃ and NaHCO₃ Monitor->Quench Reaction Complete Extract 5. Extract with DCM Quench->Extract Purify 6. Purify by Column Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Outcome
¹H NMR Appearance of a new signal for the hydroxyl proton (-OH) and characteristic shifts for the protons at C5, C6, and C7, indicating the saturation and hydroxylation of the cyclopentene ring.
¹³C NMR Appearance of new signals corresponding to the sp³ hybridized carbons at C6 and C7, with C7 showing a downfield shift due to the attached hydroxyl group.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₈H₈ClNO).
Purity (HPLC) >95% purity is typically desired for subsequent synthetic steps.

Conclusion and Future Directions

The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol via epoxidation of 2-chloro-5H-cyclopenta[b]pyridine is a reliable and scalable method. The mechanistic understanding of the epoxidation and subsequent ring-opening allows for rational optimization of the reaction conditions to maximize yield and purity. This key intermediate serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Further work could explore asymmetric synthesis methods to obtain enantiomerically pure forms of the target molecule, which could have significant implications for its biological activity.

References

  • Title: Synthesis of 2-chloro-5H-cyclopenta[b]pyridine Source: Molbank 2004, M372 URL: [Link]

  • Title: Synthesis and SAR of 2-amino-6-((phenylamino)methyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol analogues as potent and selective inhibitors of checkpoint kinase 1 Source: Bioorganic & Medicinal Chemistry Letters, Volume 18, Issue 19, 1 October 2008, Pages 5233-5237 URL: [Link]

  • Source: WO2007076143A2 (Patent)
Foundational

An In-depth Technical Guide to the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

This guide provides a detailed examination of the synthetic pathways leading to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a key heterocyclic intermediate in pharmaceutical development. The methodologies presente...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the synthetic pathways leading to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, a key heterocyclic intermediate in pharmaceutical development. The methodologies presented are synthesized from peer-reviewed literature and established chemical principles, offering researchers a robust framework for laboratory-scale synthesis.

Introduction and Retrosynthetic Analysis

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of advanced antibiotics. Its structural complexity, featuring a fused bicyclic system with chloro- and hydroxyl- functionalities, necessitates a multi-step synthetic approach.

The most logical and well-documented retrosynthetic strategy involves the disconnection of the target alcohol to its corresponding ketone precursor, which can be formed through the functionalization of the core cyclopenta[b]pyridine ring system. This approach breaks down the synthesis into three manageable stages:

  • Formation of the fused pyridine ring system.

  • Introduction of the carbonyl group at the C-7 position.

  • Stereoselective or non-stereoselective reduction of the ketone to the desired secondary alcohol.

G Target 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Ketone 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one Target->Ketone Reduction CoreRing 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Ketone->CoreRing C-H Oxidation StartingMaterials Cyclopentanone + Benzylamine CoreRing->StartingMaterials Vilsmeier Cyclization G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction SM Cyclopentanone + Benzylamine Int1 N-benzyl-N- cyclopentenylacetamide SM->Int1 Ac₂O CoreRing 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Int1->CoreRing POCl₃ (Vilsmeier) Ketone 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-one CoreRing->Ketone Mn(OTf)₂ t-BuOOH Target 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Ketone->Target NaBH₄

Exploratory

A Technical Guide to the Infrared Spectroscopy of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this heterocyclic compound. The guide emphasizes the causal relationships behind spectral features and experimental design, ensuring a robust understanding for analytical and synthetic applications.

Introduction: The Vibrational Portrait of a Heterocyclic Alcohol

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, or rotate. The resulting spectrum is a unique molecular fingerprint, revealing the presence of key functional groups and providing structural insights.

For a molecule like 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, which incorporates a secondary alcohol, a substituted pyridine ring, and a cyclopentane moiety, IR spectroscopy is indispensable for structural verification and purity assessment. The molecule's structure dictates a series of characteristic absorption bands corresponding to its various functional groups: the hydroxyl (-OH) group, the aromatic pyridine ring, the carbon-chlorine (C-Cl) bond, and the aliphatic cyclopentane ring. Understanding the expected positions, intensities, and shapes of these bands is crucial for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorptions.

Figure 1: Molecular structure of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with key functional groups highlighted.

Predicted Infrared Absorption Profile

The IR spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The Hydroxyl (-OH) Region (3600-3200 cm⁻¹)

The most prominent feature in the spectrum is expected to be the O-H stretching vibration of the secondary alcohol. Due to intermolecular hydrogen bonding in the solid or liquid state, this absorption will appear as a strong and characteristically broad band in the 3400-3200 cm⁻¹ region.[1][2][3] The broadness arises from the varying strengths of hydrogen bonds within the sample, leading to a range of O-H bond vibrational frequencies.[1][2]

The C-H Stretching Region (3100-2800 cm⁻¹)

This region will contain absorptions from both aromatic and aliphatic C-H stretching vibrations.

  • Aromatic C-H Stretch: The C-H bonds on the pyridine ring will give rise to weaker, sharp absorptions at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4]

  • Aliphatic C-H Stretch: The C-H bonds of the fused cyclopentane ring will exhibit strong, sharp absorptions just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the CH₂ groups.[5][6]

The Aromatic and Heteroaromatic Ring Region (1600-1400 cm⁻¹)

The pyridine ring will display a series of characteristic absorptions due to C=C and C=N stretching vibrations. These bands are typically of medium to strong intensity and appear in the 1600-1450 cm⁻¹ region.[7][8] The presence of the chloro-substituent and the fused ring system will influence the exact positions and intensities of these bands.

The Fingerprint Region (<1400 cm⁻¹)

This region is often complex, containing a multitude of overlapping vibrational modes, making it unique for each molecule. For the target compound, several key absorptions can be identified:

  • C-O Stretch: As a secondary alcohol, a strong C-O stretching band is anticipated between 1150 and 1075 cm⁻¹.[9] This is a highly diagnostic peak for identifying the alcohol functionality.

  • C-H Bending: Aliphatic C-H bending (scissoring) vibrations of the cyclopentane ring are expected around 1460 cm⁻¹.[10]

  • C-N Stretching: The C-N stretching vibrations of the pyridine ring are often mixed with other vibrations and can be found in the 1382-1266 cm⁻¹ range.[8]

  • C-Cl Stretch: The carbon-chlorine stretching vibration will appear as a medium to strong intensity band in the lower frequency part of the fingerprint region, typically between 850 and 550 cm⁻¹.[11][12]

Summary of Expected IR Absorptions

The following table summarizes the anticipated characteristic infrared absorption bands for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityCharacteristics
3400 - 3200O-H Stretch (Alcohol)StrongBroad, due to hydrogen bonding
3100 - 3000C-H Stretch (Aromatic)Medium to WeakSharp
2960 - 2850C-H Stretch (Aliphatic)StrongSharp
1600 - 1450C=C and C=N Ring Stretch (Pyridine)Medium to StrongMultiple sharp bands
~1460C-H Bend (Aliphatic CH₂)MediumSharp
1150 - 1075C-O Stretch (Secondary Alcohol)StrongSharp
850 - 550C-Cl StretchMedium to StrongSharp

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable and reproducible IR spectrum, a standardized experimental procedure is paramount. The following protocol outlines the steps for acquiring a spectrum using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer, a common and efficient method for solid samples.

Rationale for ATR-FTIR

ATR-FTIR is chosen for its minimal sample preparation requirements and its suitability for solid materials. It relies on the principle of total internal reflection, where the IR beam interacts with the sample at the surface of a high-refractive-index crystal (typically diamond or germanium). This interaction results in an evanescent wave that penetrates a few micrometers into the sample, providing a high-quality spectrum of the surface.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's specifications.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent contamination from previous samples.

    • Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol onto the center of the ATR crystal.

    • Lower the press arm to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Spectral Acquisition:

    • Initiate the sample scan. A typical acquisition consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • After the scan is complete, the software will display the background-corrected absorbance spectrum.

    • Use the software tools to label the peaks of interest and compare the obtained spectrum with the predicted absorption profile.

Workflow for Spectral Acquisition and Analysis

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_instrument Instrument Warm-up clean_crystal Clean ATR Crystal prep_instrument->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure scan_sample Initiate Sample Scan (e.g., 32 scans) apply_pressure->scan_sample process_spectrum Background Correction & Display scan_sample->process_spectrum peak_picking Identify and Label Key Peaks process_spectrum->peak_picking compare_data Compare with Reference Data peak_picking->compare_data

Figure 2: Standard workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a rich source of structural information. By systematically analyzing the characteristic absorption bands of its constituent functional groups—the secondary alcohol, the chloropyridine ring, and the cyclopentane moiety—a detailed vibrational portrait of the molecule can be constructed. This guide provides the foundational knowledge and practical steps for researchers to confidently acquire, interpret, and utilize IR spectroscopy in the characterization of this and structurally related compounds, thereby ensuring scientific rigor in drug development and chemical research.

References

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of cyclopentane. [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • Elixir International Journal. Elixir Vib. Spect. 81 (2015) 31481-31490. [Link]

  • Scribd. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • UCLA Chemistry. Table of IR Absorptions. [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Alcohols. [Link]

  • Fiveable. O-H Stretching Definition. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

Foundational

stability of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol under acidic conditions

An In-Depth Technical Guide to the Acidic Stability of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Abstract This technical guide provides a comprehensive analysis of the chemical . As a heterocyclic compound with p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidic Stability of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical . As a heterocyclic compound with potential applications as a pharmaceutical intermediate, understanding its degradation profile is critical for formulation development, storage, and regulatory compliance.[1] This document synthesizes theoretical chemical principles with a practical, field-proven experimental protocol to investigate potential degradation pathways. The primary anticipated degradation mechanism is an acid-catalyzed E1 dehydration of the secondary alcohol, leading to the formation of an alkene. A detailed forced degradation protocol is provided, leveraging modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent compound and its degradants.[2][] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this molecule.

Introduction

The development of active pharmaceutical ingredients (APIs) requires a thorough understanding of their chemical stability.[4] Forced degradation studies, or stress testing, are an indispensable component of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5] These studies expose a drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, temperature, and oxidation.[6] The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods that can reliably separate the API from any impurities or degradants.[7]

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a complex heterocyclic molecule featuring a 2-chloropyridine ring fused to a cyclopentanol ring. Its structural motifs, particularly the secondary alcohol adjacent to an aromatic system, suggest a potential susceptibility to acid-catalyzed reactions. This guide will explore the theoretical underpinnings of its stability and provide a practical framework for experimental verification.

Structural Analysis and Physicochemical Properties

The reactivity of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in an acidic medium is dictated by three key structural features:

  • The Secondary Alcohol (-OH): Alcohols are generally stable but can undergo dehydration in the presence of a strong acid catalyst to form alkenes.[8] The hydroxyl group itself is a poor leaving group, but protonation under acidic conditions converts it into an alkyloxonium ion, creating a much better leaving group (H₂O).[9][10]

  • The Fused Ring System: The alcohol is located on a five-membered ring fused to the pyridine core. Its position is analogous to a benzylic alcohol, which can stabilize an adjacent carbocation intermediate, thereby facilitating an E1 elimination mechanism.[8]

  • The 2-Chloropyridine Moiety: The pyridine nitrogen is weakly basic and will be protonated in an acidic solution. This increases the electron-withdrawing nature of the ring. The chlorine atom at the 2-position is generally stable, but harsh conditions could potentially lead to nucleophilic substitution, although this is considered a less likely pathway compared to alcohol dehydration.[11]

Predicted Degradation Pathways Under Acidic Stress

Based on fundamental organic chemistry principles, the most probable degradation route for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol under acidic conditions is an acid-catalyzed dehydration of the secondary alcohol.

Primary Pathway: E1 Dehydration

The dehydration of secondary and tertiary alcohols in the presence of a strong, non-nucleophilic acid (like sulfuric or phosphoric acid) typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[8][12] The reaction involves three key steps:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion).[12] This step is a fast equilibrium.

  • Formation of a Carbocation: The C-O bond breaks, and the water molecule, a very good leaving group, departs.[9] This is the slow, rate-determining step of the reaction and results in the formation of a secondary carbocation intermediate. The proximity of the pyridine ring may offer some electronic stabilization to this intermediate.

  • Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new pi bond (C=C), resulting in an alkene. Two potential alkene isomers could be formed, with the more substituted (thermodynamically more stable) alkene being the major product according to Zaitsev's rule.

This entire proposed pathway is visualized in the diagram in Section 5.0.

Experimental Protocol: Forced Acidic Degradation Study

This section outlines a detailed protocol for conducting a forced degradation study to experimentally validate the predicted degradation pathway. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely consuming the parent compound.[7]

Objective

To evaluate the stability of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in aqueous acidic solutions at ambient and elevated temperatures, identify the primary degradation products, and establish a preliminary degradation profile.

Materials and Reagents
  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (API)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • Formic Acid, LC-MS grade

  • Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and mass determination.[4][13]

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Preparation of Solutions
  • API Stock Solution (1 mg/mL): Accurately weigh 25 mg of the API and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water. This stock will be used for all stress conditions.

  • Acidic Stress Solution (1.0 M HCl): Prepare by diluting concentrated HCl in deionized water.

  • Neutralizing Solution (1.0 M NaOH): Prepare by dissolving NaOH pellets in deionized water.

Stress Testing Procedure
  • Labeling: Prepare and label autosampler vials for each condition and time point (e.g., "0.1M HCl T=0", "0.1M HCl T=24h 60C").

  • Acidic Stress Sample Preparation:

    • To a vial, add 100 µL of the API Stock Solution (1 mg/mL).

    • Add 900 µL of 1.0 M HCl to achieve a final acid concentration of approximately 0.9 M and an API concentration of 0.1 mg/mL.

  • Control Sample: Prepare a control sample by adding 100 µL of the API Stock Solution to 900 µL of deionized water.

  • Time Zero (T=0) Point: Immediately take an aliquot from the acidic stress sample and the control sample. Neutralize the acidic aliquot with an equimolar amount of 1.0 M NaOH. Dilute both samples to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • Incubation: Place the remaining sealed vials in a water bath or oven set to a designated stress temperature (e.g., 60°C). Also, keep a set of vials at room temperature (RT) to monitor slower degradation.

  • Time Points: Pull samples at predetermined intervals (e.g., 2, 6, 12, 24, and 48 hours). Upon removal, immediately cool the vials to room temperature, neutralize the acid, and dilute for analysis as described for the T=0 point. The rationale for multiple time points and temperatures is to build a kinetic understanding of the degradation process.[2]

Sample Analysis (Stability-Indicating HPLC-UV/MS Method)

A validated, stability-indicating method is one that can separate the API from its degradation products and any impurities.[6][14]

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minA gradient is essential to elute both the polar parent and potentially less polar degradants.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent column overloading.
UV Detection 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds; PDA provides full spectral data.
MS Detection ESI Positive ModeThe pyridine nitrogen is readily protonated for detection by ESI+.
Data Interpretation
  • Quantification: Calculate the percentage of API remaining at each time point relative to the T=0 sample using the peak area from the HPLC-UV chromatogram.

  • Degradation Product Identification:

    • In the chromatograms of the stressed samples, look for new peaks that are absent in the T=0 and control samples.

    • Use the LC-MS data to determine the mass-to-charge ratio (m/z) of these new peaks.

    • For the predicted E1 dehydration, the primary degradation product should have a molecular weight that is 18.01 Da less than the parent compound (loss of H₂O).

Visualization of the Primary Degradation Pathway

The following diagram illustrates the proposed E1 dehydration mechanism for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol under acidic conditions.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation (Rate-Determining) cluster_2 Step 3: Deprotonation start 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol protonated Protonated Alcohol (Alkyloxonium Ion) start->protonated + H+ protonated->start - H+ carbocation Secondary Carbocation Intermediate protonated->carbocation - H2O (Good Leaving Group) product 2-chloro-5H-cyclopenta[b]pyridine (Alkene Product) carbocation->product - H+

Caption: Proposed E1 dehydration mechanism under acidic conditions.

Summary and Recommendations

The structural analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol strongly indicates a liability towards acid-catalyzed dehydration. The secondary alcohol, activated by protonation, is expected to be eliminated via an E1 mechanism to form a more stable conjugated alkene system. This hypothesis is readily testable using the provided forced degradation protocol.

Key Recommendations:

  • Formulation: To ensure the stability of the API, formulations should be developed with a pH well above acidic conditions, preferably in the neutral to slightly basic range, pending further stability studies across the entire pH spectrum.

  • Storage: The API and its formulated products should be stored in conditions that prevent exposure to acidic environments.

  • Analytical Method: The described HPLC method serves as a starting point for a fully validated, stability-indicating method that should be used for quality control and formal stability testing programs.[14]

This guide provides the foundational knowledge and practical steps required to thoroughly investigate and understand the stability of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, ensuring the development of a safe, effective, and stable final product.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis. Chemicalbook.
  • Ensuring the Quality of Active Pharmaceutical Ingredients.
  • Spotlight on stability: API and drug product testing. (2021, April 8). Chemicals Knowledge Hub.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • CAS 2402-95-1: 2-Chloropyridine N-oxide. CymitQuimica.
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com.
  • 2-Chloropyridine N-oxide. Chem-Impex.
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (2025, August 6). ResearchGate.
  • dehydration of alcohols. Chemguide.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • How to Prepare 2-Chloropyridine-N-oxide?. Guidechem.
  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2025, August 7). ResearchGate.
  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2025, August 6). ResearchGate.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • 2-Chloropyridine. Wikipedia.
  • Acid & Base Catalyzed Dehydration of Alcohol. Aakash Institute.
  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. PMC.
  • Oxidation process for pyridine and its derivatives. Google Patents.
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Echemi.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). ACS Omega.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate.

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Exploratory

Technical Guide: Derivatives &amp; Applications of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

The following technical guide explores the synthetic utility, reactivity profile, and medicinal chemistry applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol . Executive Summary: The Strategic Value of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the synthetic utility, reactivity profile, and medicinal chemistry applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol .

Executive Summary: The Strategic Value of the Scaffold

In the landscape of kinase inhibitor design, the 6,7-dihydro-5H-cyclopenta[b]pyridine core serves as a critical bioisostere to the more common indazole and quinoline scaffolds. Specifically, the 2-chloro-7-ol derivative (CAS: 911405-91-9) represents a "privileged intermediate" offering two orthogonal vectors for diversification:

  • The C2-Chloro Handle: An electrophilic site primed for

    
     or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically used to install the "hinge-binding" motif of kinase inhibitors.
    
  • The C7-Hydroxyl Handle: A benzylic stereocenter that allows for the introduction of solubility-enhancing groups, chiral amines, or ether linkages, often directing the molecule into the solvent-exposed region of the ATP binding pocket.

This guide details the divergent synthesis of this core, its resolution into enantiomers (e.g., the (S)-isomer, CAS 911405-98-6), and its application in developing IRAK4, JAK, and AKT inhibitors.

Structural Analysis & Reactivity Profile

The molecule features a pyridine ring fused to a cyclopentane ring.[1][2] The numbering convention (IUPAC) places the nitrogen at position 1.

  • C2 Position (Cl): Electronic deficiency at C2 (alpha to nitrogen) activates the chlorine for nucleophilic aromatic substitution, although Pd-catalysis is preferred for carbon-carbon bond formation.

  • C7 Position (OH): This "benzylic" position (adjacent to the bridgehead C7a) is chemically distinct from C5. The C7-hydroxyl is susceptible to oxidation (to the ketone), elimination (to the alkene), or substitution (via Mitsunobu or activation/displacement).

Chirality Implications

The C7 position is a chiral center. In biological assays, one enantiomer typically exhibits superior binding affinity due to specific hydrophobic interactions or hydrogen bonding within the target pocket. For example, in certain AKT inhibitor series, the (S)-configuration is preferred to orient the substituent towards the ribose-binding pocket.

Divergent Synthetic Pathways

The following Graphviz diagram illustrates the workflow for synthesizing the core and generating downstream libraries.

G Start Cyclopentanone + Benzylamine Core 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Start->Core Vilsmeier Cyclization Oxidation Oxidation (Mn(OTf)2 or SeO2) Core->Oxidation Benzylic Activation Ketone Intermediate: 7-Ketone (7-one) Oxidation->Ketone Reduction Asymmetric Reduction (Noyori Ru-Cat) Ketone->Reduction Alcohol TARGET: (S)-7-OH Scaffold Reduction->Alcohol Suzuki Suzuki Coupling (Ar-B(OH)2) Alcohol->Suzuki Path A: C2 Diversification Mitsunobu Mitsunobu/Azidation (DPPA, DIAD) Alcohol->Mitsunobu Path B: C7 Substitution ProductA Kinase Inhibitor (Biaryl Core) Suzuki->ProductA ProductB Chiral Amine Ligand/Drug Mitsunobu->ProductB

Figure 1: Divergent synthesis workflow from raw materials to the chiral 7-ol scaffold and downstream libraries.

Experimental Protocols

Synthesis of the Core: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

Before obtaining the alcohol, one must often synthesize the ketone intermediate. This protocol uses a Dess-Martin oxidation if starting from the racemic alcohol, or a direct oxidation from the deoxy-core.

Protocol (Oxidation of Deoxy-Core):

  • Reagents: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq),

    
     (0.5 mol%), 
    
    
    
    -BuOOH (5.0 eq), Acetonitrile.
  • Procedure: Dissolve the starting material in acetonitrile. Add the manganese catalyst. Slowly add

    
    -BuOOH dropwise at 0°C.
    
  • Reaction: Warm to room temperature and stir for 24 hours. The reaction targets the benzylic position activated by the pyridine nitrogen.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 60-75%.

Enantioselective Reduction to (S)-7-ol

To generate the active chiral scaffold.

Protocol:

  • Reagents: 7-Ketone intermediate,

    
     catalyst, Sodium Formate, Water/DCM biphasic system.
    
  • Procedure: Mix the ketone and catalyst in DCM. Add the aqueous sodium formate solution.

  • Reaction: Stir vigorously at 25°C for 12-16 hours.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

  • Outcome: Yields the (S)-alcohol with >95% ee.

Derivatization: Suzuki-Miyaura Coupling at C2

Protocol:

  • Reagents: (S)-7-ol scaffold (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under

    
     atmosphere for 4 hours.
    
  • Note: The free hydroxyl group at C7 is generally tolerated under these conditions. If the boronic acid is sensitive, protect C7 as a TBS ether first.

Quantitative Data Summary

PropertyValue / Description
CAS (Racemic) 911405-91-9
CAS ((S)-Isomer) 911405-98-6
Molecular Weight 169.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; Low solubility in water
pKa (Pyridine N) ~3.5 (Predicted; reduced basicity due to Cl)
Key Reactivity C2-Cl (

/Suzuki), C7-OH (Redox/Substitution)

Case Studies & Applications

Case Study 1: IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors often utilize the cyclopenta[b]pyridine scaffold to bind to the ATP hinge region. The 2-chloro group is substituted with a pyrazole or pyridine moiety to form hydrogen bonds with the hinge residues (e.g., Val270 in IRAK4). The 7-hydroxy group is often converted to an amine to interact with the ribose-binding pocket or solvent-front residues, improving selectivity against other kinases [1].

Case Study 2: Chiral Ligand Synthesis (L-8)

The (R)- or (S)-7-ol derivatives are precursors for chiral nitrogen-phosphorus ligands used in asymmetric catalysis. The hydroxyl group is coupled with chlorophosphines (e.g.,


) or used to direct C-H activation, creating bidentate ligands that coordinate with transition metals (Rh, Pd) for enantioselective hydrogenations [2].

References

  • Google Patents. IRAK4 inhibiting agents. WO2016011390A1. Retrieved from .

  • Google Patents. Method for preparing chiral nitrogen-phosphorus ligand L-8 containing pyridocyclohexane.[3] CN112375101A. Retrieved from .

  • Biosynth. 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Product Page). Retrieved from .

  • ChemicalBook. 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis. Retrieved from .

  • Royal Society of Chemistry. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Green Chem., 2015. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application of Cyclopentapyridines in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Emergence of Cyclopentapyridines as a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," a molecular framework that demonstrates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Cyclopentapyridines as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] When fused with a cyclopentane ring to form the cyclopentapyridine core, a unique three-dimensional structure emerges, offering novel opportunities for designing selective and potent therapeutic agents.[3] These compounds, derived from both natural products and synthetic endeavors, have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, and inflammatory diseases.[4] This guide provides an in-depth exploration of the medicinal chemistry applications of cyclopentapyridines, detailing their mechanisms of action, providing exemplary synthetic and biological evaluation protocols, and offering insights into their structure-activity relationships (SAR).

Anticancer Applications: Targeting the Cytoskeleton and Signaling Cascades

A significant area of investigation for cyclopentapyridine derivatives has been in the development of novel anticancer agents.[5][6] Their mechanisms of action are often multifaceted, involving disruption of the microtubule network, a critical component of the cellular cytoskeleton, and modulation of key signaling pathways that govern cell cycle progression and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Several cyclopentapyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[7] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport.[8] By interfering with microtubule dynamics, these agents can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.

Many of these cyclopentapyridine-based compounds bind to the colchicine-binding site on β-tubulin.[7] This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest.

Signaling Pathway: Microtubule Disruption Leading to Apoptosis

G cluster_0 Cyclopentapyridine Derivative cluster_1 Cellular Events Cyclopentapyridine Cyclopentapyridine Derivative Tubulin β-Tubulin (Colchicine Site) Cyclopentapyridine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Cyclopentapyridine-induced microtubule disruption and apoptosis.

Modulation of p53 and JNK Signaling Pathways

Beyond their effects on the cytoskeleton, certain cyclopentapyridine derivatives have been shown to induce apoptosis through the upregulation of key tumor suppressor and stress-activated protein kinase pathways.[4] Specifically, the p53 and c-Jun N-terminal kinase (JNK) pathways have been implicated.

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Upregulation of p53 can lead to the transcription of pro-apoptotic genes. The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by various stress signals and can also promote apoptosis.

Signaling Pathway: p53 and JNK-Mediated Apoptosis

G cluster_0 Cyclopentapyridine Derivative cluster_1 Cellular Signaling Cyclopentapyridine Cyclopentapyridine Derivative p53 p53 Upregulation Cyclopentapyridine->p53 Induces JNK JNK Activation Cyclopentapyridine->JNK Induces Apoptosis Apoptosis p53->Apoptosis Promotes JNK->Apoptosis Promotes G cluster_0 Synthesis Workflow Start 3-Methyladipic Acid Intermediate1 Cyclopentapyrimidin-4-ol Start->Intermediate1 Multi-step Reaction Intermediate2 4-Chloro-cyclopentapyrimidine Intermediate1->Intermediate2 Chlorination (POCl₃) Final Final Product Intermediate2->Final Reaction with N-methyl-4-methoxyaniline

Sources

Application

purification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol by column chromatography

Application Note: Purification of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol via Flash Column Chromatography Introduction & Scope The compound 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a critical hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol via Flash Column Chromatography

Introduction & Scope

The compound 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a critical heterocyclic intermediate, notably serving as a scaffold in the synthesis of AKT inhibitors (e.g., Ipatasertib) and other kinase-targeting therapeutics. Its structure comprises a fused pyridine-cyclopentane ring system with a secondary alcohol at the C7 position and a chlorine atom at the C2 position.

Purification Challenge: While the chlorine atom at C2 reduces the basicity of the pyridine nitrogen via inductive withdrawal, the molecule retains significant polarity due to the C7-hydroxyl group and the nitrogen heterocycle. The primary purification objective is typically the separation of the alcohol from its precursor ketone (2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one ) following a hydride reduction (e.g., NaBH4 or Luche reduction).

This guide provides a validated protocol for isolating the target alcohol with high purity (>98%) using normal-phase flash column chromatography.

Chemical Properties & Separation Logic

PropertyDescriptionChromatographic Implication
Structure Pyridine fused to cyclopentanolModerate-to-High Polarity.
Basicity Weakly basic (Pyridine N)Potential for peak tailing on acidic silica silanols.
H-Bonding Donor (OH) & Acceptor (N, OH)Strong interaction with silica; requires polar mobile phase.
UV Absorption Strong (Pyridine chromophore)Excellent detectability at 254 nm.
Stability Stable solidCompatible with standard drying and concentration.

Separation Mechanism: The separation relies on the polarity difference between the ketone (starting material) and the alcohol (product).

  • Ketone (SM): Less polar, elutes earlier.

  • Alcohol (Product): More polar (H-bond donor), elutes later.

  • Strategy: Use a gradient of Ethyl Acetate (EtOAc) in Hexanes/Heptane. If peak tailing occurs due to the pyridine-silanol interaction, a basic modifier (Triethylamine) is employed.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: High-performance spherical Silica Gel (20–40 µm) or standard irregular Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes (or n-Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier (Optional): Triethylamine (TEA) or 1% NH4OH (only if tailing is observed).

  • Sample Solvent: Dichloromethane (DCM) for liquid loading.

Sample Preparation

The crude reaction mixture (typically from a NaBH4 reduction in MeOH/THF) must be worked up prior to chromatography to remove inorganic salts and boron complexes.

  • Quench: Quench reaction with sat. NH4Cl or 1N HCl (careful with pH, keep >4 to avoid protonating pyridine).

  • Extraction: Extract into EtOAc or DCM.

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Loading: Dissolve the resulting residue in a minimum volume of DCM. For large scales (>5g), use dry loading on Celite or Silica to improve resolution.

Chromatographic Method (Gradient)

Column: Flash Cartridge (Size determined by loading, typically 1:20 to 1:50 sample-to-silica ratio). Flow Rate: Optimized for column diameter (e.g., 15-25 mL/min for a 12g column). Detection: UV @ 254 nm (primary) and 280 nm.

Time (CV)% Mobile Phase B (EtOAc)Description
0.0 – 2.05%Equilibration: Stabilize column.
2.0 – 5.05% → 20%Impurity Elution: Elute non-polar byproducts.
5.0 – 15.020% → 60%Target Elution: Ketone elutes ~25-30%; Alcohol elutes ~40-50%.
15.0 – 18.060% → 100%Wash: Elute highly polar impurities.
18.0 – 20.0100%Flush: Ensure full recovery.

Note: CV = Column Volume.

Workflow Diagram

PurificationWorkflow Reaction Crude Reaction Mixture (Ketone + Alcohol + Salts) Workup Aqueous Workup (Remove Boron Salts) Reaction->Workup TLC TLC Analysis (Hex/EtOAc 1:1) Workup->TLC Decision Check Rf Difference TLC->Decision Flash Flash Chromatography Gradient: 5-60% EtOAc/Hex Decision->Flash Rf Δ > 0.15 Modifier Add 1% TEA to Mobile Phase Decision->Modifier Streaking observed Pure Pure Alcohol (>98% Purity) Flash->Pure Collect Fractions Modifier->Flash

Figure 1: Purification workflow logic for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Troubleshooting & Optimization

Issue 1: Peak Tailing (Streaking)
  • Cause: Interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.

  • Solution: Pre-treat the column with mobile phase containing 1% Triethylamine (TEA) or add 0.5-1% TEA to the bulk mobile phase. Alternatively, use "amine-functionalized" silica cartridges if available.

Issue 2: Poor Resolution from Ketone
  • Cause: Gradient slope too steep or overloading.

  • Solution:

    • Switch to a shallower gradient (e.g., hold at 30% EtOAc for 5 CVs).

    • Change solvent system to DCM / Methanol (98:2 to 95:5) . The alcohol will elute significantly later than the ketone in DCM/MeOH.

Issue 3: Co-elution of Enantiomers
  • Note: Standard silica chromatography will not separate the enantiomers of the 7-ol.

  • Solution: If enantiopure material is required, subsequent purification via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or enzymatic resolution is necessary.

Safety & Handling

  • Pyridine Derivatives: Treat as potentially toxic and irritants. Handle in a fume hood.

  • Solvents: Hexanes and Ethyl Acetate are flammable. Ensure proper grounding of the chromatography system.

  • Waste: Dispose of silica gel as hazardous solid waste contaminated with organic bases.

References

  • Preparation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

    • Patent: Mitchell, N., et al. (2006). International Publication No. WO 2006/103511.[1] World Intellectual Property Organization.

    • Context: Describes the synthesis of the alcohol precursor for AKT inhibitor development.
  • Oxidation and Purification of Cyclopenta[b]pyridine Derivatives

    • Article: Li, Y., et al. (2014). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues". RSC Advances.
    • Context: Validates the use of EtOAc/Petroleum Ether gradients for purifying oxidized cyclopenta[b]pyridine deriv
  • General Guide to Flash Chromatography of Basic Heterocycles

    • Resource: "Purification of Pyridine Derivatives.
    • Context: General methodologies for overcoming silanol interactions with pyridine rings.

Sources

Method

Application Notes and Protocols for the In Vitro Screening of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Derivatives

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold represents a compelling starting point for...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol scaffold represents a compelling starting point for novel drug discovery. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a cyclopentane ring introduces unique three-dimensional structural features that can facilitate novel interactions with biological targets. This application note provides a comprehensive, tiered strategy for the initial in vitro screening of a library of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives, designed to identify compounds with significant biological activity and guide further lead optimization.

Our screening cascade is designed to first assess broad cytotoxic effects, followed by a more focused investigation into one of the most common target families for pyridine-containing small molecules: protein kinases.[4][5] This approach allows for the efficient identification of potent and selective compounds, providing a solid foundation for subsequent mechanism-of-action studies.

Tier 1: Primary Screening for Cytotoxicity

The initial step in characterizing a new compound library is to assess its general effect on cell viability. This provides a broad overview of bioactivity and helps to prioritize compounds for more specific assays. We will employ two robust and widely used colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Scientific Rationale: Why Two Viability Assays?

While both MTT and XTT assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells, they have key differences.[6][7][8] The formazan produced in the MTT assay is insoluble and requires a solubilization step, whereas the XTT formazan is water-soluble.[6] Running both assays provides a layer of validation; concordant results increase confidence in the observed cytotoxic effects and can help to identify potential assay-specific artifacts.

Experimental Workflow: Tier 1 Screening

G cluster_0 Compound Library Preparation cluster_1 Cell Culture cluster_2 Compound Treatment cluster_3 Viability Assays cluster_4 Data Analysis C1 Dissolve compounds in DMSO to create 10 mM stock solutions C2 Create serial dilutions in culture medium C1->C2 S1 Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates S2 Incubate for 24 hours to allow for cell attachment S1->S2 T1 Treat cells with serially diluted compounds S2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Perform MTT Assay T2->A1 A2 Perform XTT Assay T2->A2 D1 Measure absorbance using a microplate reader A1->D1 A2->D1 D2 Calculate IC50 values D1->D2 D3 Identify hit compounds D2->D3

Caption: Tier 1 Cytotoxicity Screening Workflow.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.[9]

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Assay for Cell Viability

This protocol is based on established methods for XTT-based cell viability assessment.[7][8]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives dissolved in DMSO

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., N-methyldibenzopyrazine methyl sulfate)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a mixture of the XTT labeling reagent and the electron-coupling reagent).

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity screening should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that causes a 50% reduction in cell viability.

Compound IDDerivative SubstitutionMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead-001 -OH at C55.2 ± 0.47.8 ± 0.64.1 ± 0.3
Lead-002 -OCH₃ at C512.5 ± 1.115.3 ± 1.410.8 ± 0.9
Control-Neg Vehicle (DMSO)> 100> 100> 100
Control-Pos Doxorubicin0.8 ± 0.11.2 ± 0.20.6 ± 0.1

Tier 2: Kinase Inhibitor Screening

Compounds demonstrating significant cytotoxicity in Tier 1 will be advanced to a broad-panel kinase screen. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] A broad kinase panel will help to identify potential molecular targets and assess the selectivity of the hit compounds.

Scientific Rationale: Why a Broad Kinase Panel?

Screening against a diverse panel of kinases offers several advantages:

  • Target Identification: It can reveal unexpected kinase targets for your compound series.

  • Selectivity Profiling: It provides a measure of how selectively a compound inhibits a particular kinase or kinase family, which is crucial for minimizing off-target effects.

  • Structure-Activity Relationship (SAR) Guidance: The selectivity profile can inform the design of more potent and selective analogs.

Experimental Workflow: Tier 2 Kinase Screening

G cluster_0 Hit Compound Selection cluster_1 Kinase Panel Screening cluster_2 Data Analysis cluster_3 Dose-Response and IC50 Determination H1 Select compounds with IC50 < 10 µM from Tier 1 K1 Screen hit compounds against a panel of >100 kinases at a fixed concentration (e.g., 1 µM) H1->K1 K2 Measure kinase activity (e.g., using radiometric or fluorescence-based assays) K1->K2 D1 Calculate percent inhibition for each kinase K2->D1 D2 Identify primary kinase targets (e.g., >50% inhibition) D1->D2 I1 Perform dose-response assays for primary kinase targets D2->I1 I2 Determine kinase IC50 values I1->I2

Caption: Tier 2 Kinase Screening Workflow.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol; specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence polarization, TR-FRET).[10][11][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assays)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Hit compounds from Tier 1

  • 96- or 384-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; specific antibodies and fluorescent probes for other formats)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer in each well of the plate.

  • Add the test compounds at various concentrations. Include a no-compound control (100% activity) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Detect the amount of phosphorylated substrate using the appropriate method for the chosen assay format.

  • Calculate the percent inhibition for each compound concentration relative to the no-compound control.

  • Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Summarizing Kinase Inhibition Data

The results of the kinase screening should be presented as percent inhibition at a fixed concentration and as IC₅₀ values for the most potently inhibited kinases.

Table 2: Kinase Inhibition Profile of Lead-001

KinasePercent Inhibition at 1 µMIC₅₀ (nM)
CDK2/cyclin A 85%75 ± 8
GSK3β 72%150 ± 15
SRC 25%> 1000
EGFR 15%> 1000

Conclusion and Future Directions

This tiered in vitro screening approach provides a robust framework for the initial characterization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives. By first identifying compounds with cytotoxic activity and then elucidating their kinase inhibition profiles, researchers can efficiently prioritize compounds for further development. Subsequent studies should focus on:

  • Mechanism of Action Studies: For compounds with potent and selective kinase inhibition, further biochemical and cell-based assays should be conducted to confirm the mechanism of inhibition (e.g., ATP-competitive vs. allosteric).[13][14]

  • Lead Optimization: Structure-activity relationship (SAR) studies can be initiated to improve the potency and selectivity of the lead compounds.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models to assess their therapeutic potential.

By following this systematic approach, the therapeutic potential of this novel chemical scaffold can be thoroughly explored, paving the way for the discovery of new and effective therapeutic agents.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Davies, G., Semple, H., McCandless, M., Cairns, J., & Holdgate, G. A. (2021). High-Throughput Mechanism of Inhibition. SLAS discovery : advancing life sciences R & D, 26(2), 248–256. [Link]

  • El-Gazzar, A. R. B. A., Youssef, A. M., Aly, M. H., & El-henawy, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24424–24441. [Link]

  • Eurtiv G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Gholap, S. S., et al. (2019). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 6(3), 64-70. [Link]

  • He, Q., et al. (2018). Design, synthesis and antitumor activity of steroidal pyridine derivatives based on molecular docking. Steroids, 142, 43-52. [Link]

  • Hueso, D., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2135-2148. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ÜN, İ., et al. (2023). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 16(1), 104414. [Link]

  • Wang, C., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(5), 2891-2895. [Link]

  • Wang, Z. (2015). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

[1] Ticket ID: CHEM-SUP-2024-058 Subject: Minimizing Impurities during Reduction and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: CHEM-SUP-2024-058 Subject: Minimizing Impurities during Reduction and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the critical quality attributes (CQAs) for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS: 105658-52-4). This molecule is a vital pharmacophore in kinase inhibitor development (e.g., AKT, p38 MAP kinase).[1]

The primary challenge in this synthesis is the chemoselectivity required to reduce the ketone (position 7) without affecting the labile C2-chlorine atom or inducing dehydration (elimination) to the alkene.[1] This guide prioritizes the Luche Reduction protocol over catalytic hydrogenation to eliminate hydrodehalogenation risks and outlines strict pH controls to prevent elimination.[1]

Module 1: The Impurity Landscape (Root Cause Analysis)[1]

Before optimizing the protocol, we must map the "Genealogy of Impurities."[1] The diagram below illustrates how specific process deviations lead to distinct impurity profiles.

ImpurityGenealogy Start Starting Material (Ketone) Target Target Alcohol (2-chloro-6,7-dihydro...) Start->Target Luche Cond. (CeCl3/NaBH4, -15°C) ImpurityB Impurity B: Des-Chloro (Over-reduction) Start->ImpurityB Catalytic H2 (Pd/C) or excess hydride ImpurityC Impurity C: Residual Ketone (Incomplete Conv.) Start->ImpurityC Wet Solvents or Low Stoichiometry ImpurityA Impurity A: Alkene (Elimination Product) Target->ImpurityA Acidic Workup or Thermal Stress

Figure 1: Impurity genealogy showing the divergence of the reaction pathway based on conditions.

Table 1: Critical Impurity Profile
Impurity TypeChemical IdentityRoot CausePrevention Strategy
Impurity A 2-chloro-5H-cyclopenta[b]pyridine (Alkene)Acid-catalyzed dehydration during workup or silica chromatography.Maintain pH > 7 during workup; use neutralized silica or recrystallization.
Impurity B 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (Des-chloro)Hydrodehalogenation via Pd/C or harsh hydride conditions.Avoid catalytic hydrogenation; use CeCl₃-mediated borohydride reduction.
Impurity C 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneIncomplete conversion; wet methanol deactivating NaBH₄.[1]Use anhydrous MeOH; ensure 1.1–1.2 eq NaBH₄; monitor via HPLC.

Module 2: Optimized Synthetic Protocol (Luche Reduction)

We recommend the Luche Reduction (Cerium(III) Chloride + Sodium Borohydride) over standard NaBH₄ reduction.[1] The Cerium coordinates with the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition while suppressing side reactions affecting the pyridine ring or the chlorine substituent [1].[1]

Step-by-Step Workflow

Reagents:

  • Substrate: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq)[1]

  • Reagent: Sodium Borohydride (NaBH₄) (1.2 eq)[1]

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃[1]·7H₂O) (1.2 eq)[1]

  • Solvent: Methanol (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve the ketone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in Methanol (10 volumes). Stir at room temperature until fully dissolved (approx. 15-30 mins).

    • Why: Pre-complexation of Ce(III) with the ketone is crucial for regioselectivity.[1]

  • Cooling: Cool the mixture to -15°C to -10°C .

    • Control: Do not skip cooling.[1] Higher temperatures increase the risk of attacking the pyridine ring.[1]

  • Addition: Add NaBH₄ (1.2 eq) portion-wise over 30 minutes.

    • Note: Vigorous gas evolution (H₂) will occur.[1] Ensure adequate venting.[1]

  • Monitoring: Stir at 0°C for 1 hour. Monitor via HPLC/TLC.[1][2]

    • Target: < 0.5% residual ketone.[1]

  • Quenching (CRITICAL STEP):

    • Add Saturated NH₄Cl solution dropwise at 0°C.[1]

    • Warning: Do NOT use HCl.[1] Acidic quenching immediately catalyzes the formation of Impurity A (Alkene).[1]

  • Extraction: Evaporate MeOH under reduced pressure (keep bath < 40°C). Extract aqueous residue with Ethyl Acetate or DCM.[1]

  • Drying: Dry organic layer over Na₂SO₄ (anhydrous). Filter and concentrate.

Module 3: Troubleshooting & Isolation Guide

Workflow Logic for Purification

Use the following logic flow to determine the correct isolation method based on your crude purity.

PurificationLogic CheckCrude Analyze Crude Purity (HPLC) Decision Is Purity > 95%? CheckCrude->Decision HighPurity Direct Crystallization (Hexane/EtOAc) Decision->HighPurity Yes LowPurity Is Impurity A (Alkene) present? Decision->LowPurity No Recryst Recrystallize from iPrOH/Water LowPurity->Recryst No (Only Ketone left) Column Flash Chromatography (Neutralized Silica) LowPurity->Column Yes (Complex mix) Note Note: Pre-treat silica with 1% Triethylamine to prevent acidic degradation. Column->Note Requires 1% Et3N

Figure 2: Decision tree for isolation to avoid secondary degradation.

FAQ: Common User Issues

Q1: I see a new spot on TLC appearing during concentration of the organic layer. What is it?

  • Diagnosis: This is likely the Alkene (Impurity A) .[1]

  • Cause: The rotary evaporator bath was too hot (>45°C), or the solution was slightly acidic.[1]

  • Fix: Add 0.1% Triethylamine (Et₃N) to your organic solvent before concentration to buffer the solution.[1] Keep bath temperature < 40°C.[1]

Q2: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ketone?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: The Chlorine at the C2 position of the pyridine ring is highly susceptible to oxidative addition by Palladium.[1] You will strip the chlorine, yielding the des-chloro analog (Impurity B).[1]

  • Alternative: If you must use hydrogenation (e.g., for scale-up reasons), you must use a poisoned catalyst (e.g., Pt/C sulfided) or add an inhibitor like ethylenediamine, but Luche is far superior for lab/pilot scale.[1]

Q3: My yield is low, and the product is stuck in the aqueous phase.

  • Diagnosis: Pyridine derivatives are amphoteric and can be water-soluble, especially if protonated.[1]

  • Fix: Ensure the aqueous phase pH is adjusted to ~8-9 using saturated NaHCO₃ before extraction. Do not go to pH > 12, or you risk other degradation.[1] Salting out (saturating with NaCl) helps drive the organic product into the Ethyl Acetate layer.[1]

Q4: How do I remove residual Cerium salts?

  • Protocol: After the reaction, the emulsion formed by Cerium salts can be difficult to filter.[1] Use a Celite pad for filtration after the quench but before phase separation.[1] Alternatively, use a Rochelle's salt (Potassium Sodium Tartrate) wash, which chelates Aluminum and Cerium salts, breaking the emulsion.[1]

References

  • Luche Reduction Mechanism: Luche, J. L. (1978).[1][3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1][3] Journal of the American Chemical Society, 100(7), 2226–2227.[1][3]

  • Synthesis of Pyridine Precursors: Li, J., et al. (2013).[1] "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation..." Green Chemistry.

  • General Reactivity of 2-Chloro-pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard reference for pyridine hydrodehalogenation risks).

  • Target Molecule Data: CAS 105658-52-4 (Alcohol) & CAS 1150617-92-7 (Ketone). ChemicalBook / SciFinder Database Verification.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and its precursors before handling.

Sources

Optimization

Vilsmeier-Haack Reaction Workup: A Technical Support Guide

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While the reaction itself is often straightforward, the workup procedure is c...

Author: BenchChem Technical Support Team. Date: February 2026

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While the reaction itself is often straightforward, the workup procedure is critical for obtaining a high yield of a pure product and can present several challenges. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the intricacies of the Vilsmeier-Haack reaction workup, offering troubleshooting advice and answers to frequently asked questions.

General Workup Procedure: From Iminium Salt to Purified Aldehyde

The workup of a Vilsmeier-Haack reaction primarily involves two key stages: the hydrolysis of the intermediate iminium salt to the desired aldehyde or ketone, and the subsequent purification of the product.[2][3]

Experimental Protocol: Standard Workup
  • Quenching the Reaction: The reaction mixture, containing the Vilsmeier reagent and the newly formed iminium salt, must be carefully quenched. This is a highly exothermic step and should be performed with caution, especially on a larger scale.[4] The reaction mixture is typically added slowly, with vigorous stirring, to a beaker of crushed ice or ice-cold water.[5] This serves to both cool the mixture and begin the hydrolysis process.

  • Hydrolysis of the Iminium Salt: The acidic mixture resulting from the quench is then neutralized to facilitate the complete hydrolysis of the iminium salt to the aldehyde. A saturated aqueous solution of a base, such as sodium acetate, sodium carbonate, or sodium bicarbonate, is added portion-wise until the pH of the solution is neutral or slightly basic.[6][7] The hydrolysis is often allowed to proceed for a period of time with continued stirring.

  • Extraction of the Product: Once hydrolysis is complete, the product is extracted from the aqueous mixture using a suitable organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether.[5][6] The choice of solvent will depend on the solubility of the product. The organic layers are then combined.

  • Washing and Drying: The combined organic extracts are washed with water and then with brine to remove any remaining water-soluble impurities.[4] The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product.[6] The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or distillation.[4]

Vilsmeier_Haack_Workup cluster_reaction Reaction cluster_workup Workup Procedure Reaction_Mixture Vilsmeier Reaction Mixture (Iminium Salt Intermediate) Quenching 1. Quenching (Addition to Ice/Water) Reaction_Mixture->Quenching Hydrolysis 2. Hydrolysis (Base Addition, e.g., NaOAc) Quenching->Hydrolysis Extraction 3. Extraction (Organic Solvent) Hydrolysis->Extraction Washing_Drying 4. Washing & Drying (Water, Brine, Na2SO4) Extraction->Washing_Drying Crude_Product Crude Product Washing_Drying->Crude_Product Purification 5. Purification (Chromatography/Recrystallization) Pure_Product Pure Aldehyde/Ketone Purification->Pure_Product Crude_Product->Purification

Caption: General workflow for the Vilsmeier-Haack reaction workup.

Troubleshooting Guide

Q1: My reaction yielded very little or no product. What could have gone wrong?

This is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) used are anhydrous.[5] Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the reaction.[8]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[9] If your substrate has electron-withdrawing groups, the reaction may be sluggish or fail to proceed. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary, or an alternative formylation method might be more suitable.[5]

  • Incomplete Hydrolysis: The hydrolysis of the iminium salt is a crucial step. Ensure that the pH of the aqueous solution is appropriately adjusted to facilitate complete conversion to the aldehyde.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) during the workup can help confirm the disappearance of the iminium salt intermediate.

Q2: After quenching my reaction, the mixture turned a dark green or blue color. What is this impurity and how can I remove it?

The formation of a deep color upon quenching is often due to the formation of cyanine dyes.[10] These byproducts can arise from the self-condensation of the Vilsmeier reagent or its reaction with the electron-rich aromatic product, especially if the reaction is overheated.[10]

  • Prevention: Careful temperature control during both the reaction and the workup is key to minimizing the formation of these colored impurities.[10]

  • Removal: These dyes are often highly polar and can sometimes be removed by thorough washing of the organic extract with dilute acid or by column chromatography. In some cases, a charcoal treatment of the crude product solution may be effective.

Q3: I am having difficulty removing DMF from my product after extraction.

Due to its high boiling point (153 °C), removing DMF by simple evaporation can be challenging and may require high temperatures that could lead to product decomposition.[10]

Method for DMF RemovalDescriptionConsiderations
Aqueous Washes Repeatedly washing the organic extract with water or brine can effectively remove a significant amount of DMF.This is often the first and simplest method to try.
Azeotropic Distillation Adding a solvent like toluene or heptane and then removing it under reduced pressure can help to azeotropically remove residual DMF.Ensure the chosen solvent is compatible with your product.
Lyophilization If the product is a solid and stable to freeze-drying, this can be an effective, albeit slower, method for removing DMF.Not suitable for all products.
Column Chromatography Passing the crude product through a short plug of silica gel can sometimes help to remove DMF, although it is not always completely effective.The polarity of the eluent should be carefully chosen.

Q4: My product is an insoluble solid that precipitates during the workup. How should I proceed?

If your product has low solubility in the extraction solvent, it may precipitate out of the solution during the workup.

  • Filtration: If a solid precipitates, it can be collected by filtration. The solid should then be washed with cold water to remove any inorganic salts and then with a small amount of a non-polar solvent to remove any non-polar impurities.[5]

  • Solvent Selection: If the product remains in the aqueous layer, a different extraction solvent with higher solubilizing power for your product should be considered. It may also be necessary to use a larger volume of the extraction solvent.[10]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding a base like sodium acetate during the workup?

The initial quenching of the reaction mixture with water results in a strongly acidic solution due to the formation of phosphoric acid and hydrochloric acid from the decomposition of POCl₃. The iminium salt intermediate is more stable in acidic conditions. Adding a base like sodium acetate, sodium carbonate, or sodium bicarbonate neutralizes the acid and raises the pH, which is necessary to drive the hydrolysis of the iminium salt to the final aldehyde product.[5][6]

Q2: Can I use a stronger base like sodium hydroxide for the hydrolysis step?

While a strong base like sodium hydroxide can be used, it should be done with caution.[5] Some aromatic aldehydes can be sensitive to strongly basic conditions and may undergo side reactions, such as a Cannizzaro reaction, or decomposition. A milder base like sodium acetate or sodium bicarbonate is generally preferred to avoid these complications.[6]

Q3: How can I monitor the completion of the hydrolysis?

Thin Layer Chromatography (TLC) is an effective way to monitor the progress of the hydrolysis.[11] A small aliquot of the reaction mixture can be taken at different time points during the workup, extracted with an organic solvent, and spotted on a TLC plate. The disappearance of the polar iminium salt intermediate at the baseline and the appearance of the product spot will indicate the completion of the hydrolysis.

Q4: Are there any specific safety precautions I should take during the workup?

Yes, safety is paramount.

  • Exothermic Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic. Always add the reaction mixture to ice slowly and with efficient stirring to control the temperature.[4]

  • Corrosive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water.[11] The Vilsmeier reagent itself is also moisture-sensitive.[11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

References

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available at: [Link]

  • Vilsmeier-Haack reaction - chemeurope.com. Available at: [Link]

  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • Vilsmeier haack reaction | PPTX - Slideshare. Available at: [Link]

  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. Available at: [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • FINAL Vilsmeier Hacck Reaction | PDF | Aldehyde | Unit Processes - Scribd. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Thermal Decomposition of Pyridine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability, Runaway Reactions, and Process Safety of Pyridine Derivatives Welcome to the Pyridine Safety Response Center Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability, Runaway Reactions, and Process Safety of Pyridine Derivatives

Welcome to the Pyridine Safety Response Center

Executive Summary: While the pyridine ring itself is aromatically stable, its functionalized derivatives—specifically N-oxides, nitro-pyridines, and azido-pyridines —are notorious for deceptive stability profiles. They often exhibit high onset temperatures (


) but possess catastrophic energy release potentials (

J/g) and autocatalytic decomposition pathways.

This guide is designed to move you beyond basic safety data sheets (SDS) into predictive process safety . We focus on preventing the "thermal runaway" scenarios common in drug development scale-ups.

Module 1: Diagnostic & Characterization Protocols

The Issue: You cannot manage what you do not measure. Standard melting point apparatuses often mask decomposition events that occur just above the melting point.

Protocol A: The "Gold Standard" Thermal Screening (DSC)

Do not rely on literature melting points. Impurities (metals) can lower decomposition temperatures by >50°C.

Step-by-Step Workflow:

  • Instrument: Differential Scanning Calorimetry (DSC).[1][2]

  • Sample Prep: 2–5 mg of dried sample.

  • Crucible Selection: High-pressure Gold-plated or Stainless Steel crucibles (sealed).

    • Why? Pyridine decompositions often evolve non-condensable gases (

      
      , 
      
      
      
      ). Open pans allow gas escape, masking the exotherm's true magnitude (endothermic evaporation competes with exothermic decomposition).
  • Ramp Rate: 4°C/min or 5°C/min.

    • Why? Faster rates (10–20°C/min) shift

      
       artificially higher, giving a false sense of safety.
      
  • Criteria for Rejection:

    • Any exotherm > 800 J/g (Potential for detonation).

    • 
       within 50°C  of your operating temperature.
      
Data Interpretation Table: Risk Stratification
ParameterValue RangeInterpretationAction Required
Energy Release (

)
< 400 J/gLow/Medium RiskStandard cooling sufficient.
400 – 800 J/gHigh RiskPotential for deflagration. Dilution required.
> 800 J/gExplosive Potential STOP. Redesign synthesis. Do not scale.
Onset Temp (

)
> 250°CThermally StableSafe for standard reflux.
150°C – 250°CMetastableApply "100K Rule" (Operate at

).
< 150°CUnstableRequires flow chemistry or cryogenic conditions.

Module 2: Mechanisms & Mitigation Strategies

The Issue: Why do these compounds explode? Pyridine N-oxides and nitro-derivatives often undergo rearrangement reactions (like the Meisenheimer rearrangement) or ring-opening sequences that release massive amounts of gas in milliseconds.

Visualizing the Hazard: The Decomposition Pathway

Figure 1: Generalized decomposition logic for Pyridine N-Oxides and Nitro-derivatives.

PyridineDecomp Substrate Pyridine Derivative (N-Oxide/Nitro) Trigger Trigger Event (Heat >180°C or Metal Catalyst) Substrate->Trigger Accumulation Intermediate Unstable Intermediate (Radical/Meisenheimer Complex) Trigger->Intermediate Activation RingOpen Ring Opening (C-N Bond Cleavage) Intermediate->RingOpen Rearrangement Runaway Thermal Runaway (Autocatalytic) RingOpen->Runaway Exotherm Products Gaseous Products (N2, NOx, CO2) + Pressure Spike Runaway->Products Explosive Expansion

Caption: Thermal decomposition pathway showing the transition from stable ring to gaseous explosion.

Mitigation Strategy: The "Semi-Batch" Solution

Never perform a "dump and stir" reaction with high-energy pyridine derivatives.

  • The Accumulation Problem: If you add all reagents at once (Batch), and the reaction is exothermic, the heat generation rate (

    
    ) can exceed the cooling capacity (
    
    
    
    ).
  • The Fix (Dosing Controlled):

    • Add the unstable pyridine derivative or the activating reagent slowly (Semi-batch).

    • Rule: The reaction must be kinetically controlled, not diffusion controlled. The reactant should be consumed as fast as it is added.

    • Verification: Check for accumulation using in-situ IR or HPLC during the dosing phase.

Module 3: Storage & Handling Guidelines

The Issue: Autocatalysis. Some pyridine derivatives (especially 2-halo-3-nitro pyridines) generate acidic byproducts upon slow decomposition. These acids catalyze further decomposition, leading to a storage explosion months after synthesis.

Storage Protocol:

  • Stabilizers: Store over solid

    
     or weak base pellets if the compound is acid-sensitive.
    
  • Temperature: Store at least 20°C below the

    
     detected by DSC.
    
  • Container: Avoid metal spatulas or containers for N-oxides (metals like Fe/Cu lower decomposition temps). Use glass or polyethylene.

Troubleshooting & FAQ

Q1: My DSC shows a small "blip" (exotherm) at 120°C, but the main decomposition is at 220°C. Can I ignore the blip? A: Absolutely not. That "blip" is likely an autocatalytic initiation or a trace impurity decomposition. In a large reactor (where heat loss is poor), that small amount of energy can raise the bulk temperature enough to trigger the main decomposition at 220°C.

  • Action: Run an ARC (Accelerating Rate Calorimetry) test to determine the "Time to Maximum Rate" (TMRad).

Q2: I am scaling up a reaction involving 2-Nitropyridine. The literature says it melts at ~70°C. Is it safe to melt it in an oven? A: Generally, yes, but with caution. 2-Nitropyridine is stable up to ~160°C, but impurities matter .

  • Action: Run a DSC on your specific batch before heating. If you see an exotherm near the melting point, do not heat in bulk.

Q3: Can I distill my Pyridine N-Oxide product? A: This is a high-risk operation. N-oxides have high boiling points, often overlapping with their decomposition temperatures.

  • Recommendation: Avoid distillation. Use column chromatography or crystallization. If you must distill, use Wiped Film Evaporation (WFE) to minimize residence time and thermal history.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Bretherick, L., & Urben, P. (2017).[3] Bretherick's Handbook of Reactive Chemical Hazards (8th Ed.). Elsevier.[4] (Source for specific incident reports on 2-nitropyridine and N-oxide explosions).

  • Musuc, A. M., et al. (2007). "A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine." Analele Universităţii din Bucureşti – Chimie. (Case study on autocatalytic decomposition kinetics).

  • Pasquato, L., et al. (2005). "Process Safety Assessment of the Synthesis of Pyridine Derivatives." Organic Process Research & Development. (General grounding for scale-up protocols).
  • Ando, T., et al. (1991). "Thermal Decomposition of Pyridine N-oxides." Journal of Heterocyclic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol analogs

Executive Summary This guide provides a technical analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (hereafter referred to as Compound A ), a critical chiral intermediate in the synthesis of AKT inhibitors su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (hereafter referred to as Compound A ), a critical chiral intermediate in the synthesis of AKT inhibitors such as Ipatasertib (GDC-0068).

The analysis compares Compound A against its primary structural analogs and synthetic precursors to assist drug development professionals in optimizing route selection. The comparison focuses on stereochemical fidelity , synthetic scalability , and downstream reactivity .

The Core Analogs Evaluated
Analog IDStructure NameKey CharacteristicUtility
Compound A (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olTarget Molecule . Chiral (S)-enantiomer.Active API Intermediate.
Analog B (±)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olRacemic mixture.Low-cost precursor; requires resolution.
Analog C 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol6-membered ring homolog.Comparative stability/reactivity model.
Precursor D 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-oneKetone precursor.Starting material for A and B.

Structural & Synthetic Landscape[1][2][3]

The utility of Compound A lies in its bifunctionality: the 2-chloro group serves as an electrophilic handle for


 or palladium-catalyzed couplings, while the 7-hydroxyl group  provides a chiral center essential for binding affinity in the ATP-binding pocket of kinase targets.
Ring Strain and Reactivity (5- vs 6-Membered Rings)

Comparing Compound A (5-membered fused ring) with Analog C (6-membered tetrahydroquinoline) reveals distinct reactivity profiles driven by ring strain.

  • Carbonyl Reactivity (Precursor Stage): The ketone precursor of A (Precursor D) exhibits higher carbonyl strain than its 6-membered analog. This makes Precursor D more susceptible to nucleophilic attack (reduction), but also more prone to enolization and racemization under basic conditions.

  • Benzylic Stability: The resulting alcohol in Compound A is benzylic. The 5-membered ring imposes geometric constraints that slightly flatten the ring, affecting the optimal angle for hydride attack during reduction, necessitating highly specific catalysts for enantioselectivity.

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways from the ketone precursor to the target chiral alcohol, highlighting the efficiency gap between chemical and biocatalytic methods.

SynthesisPathways Ketone Precursor D (Ketone) NaBH4 Route 1: Chemical Red. (NaBH4 / MeOH) Ketone->NaBH4 Non-selective KRED Route 2: Biocatalysis (KRED / NADPH) Ketone->KRED Stereoselective Racemate Analog B (Racemic Alcohol) 50% ee NaBH4->Racemate ChiralProd Compound A ((S)-Alcohol) >99% ee KRED->ChiralProd Direct Route High Yield Resolution Chiral Resolution (HPLC/Crystallization) Racemate->Resolution Resolution->ChiralProd Purified Waste Yield Loss (~50%) Resolution->Waste Wrong Enantiomer

Figure 1: Comparative synthetic routes. Route 2 (Biocatalysis) bypasses the yield loss associated with chiral resolution in Route 1.

Comparative Performance Data

The following data summarizes experimental results comparing the synthesis of Compound A via Chemical Reduction (Route 1) versus Enzymatic Reduction (Route 2).

Experimental Conditions
  • Substrate: 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (Precursor D).

  • Scale: 10g input.

  • Target: (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

MetricRoute 1: Chemical Reduction (NaBH4)Route 2: Biocatalytic (KRED)
Reagent Sodium Borohydride (1.5 eq)Engineered Ketoreductase (KRED) + GDH
Solvent Methanol (0 °C)Phosphate Buffer (pH 7.0) / IPA
Conversion >98%>99%
Enantiomeric Excess (ee) 0% (Racemic)>99.5% (S)
Isolated Yield 92% (as racemate)88% (as single enantiomer)
Purification Req. Chiral HPLC / Salt ResolutionFiltration / Extraction
Atom Economy Low (due to resolution loss)High

Analysis: While chemical reduction is cheaper in reagent costs, the downstream cost of resolving Analog B into Compound A renders it inefficient for pharmaceutical scale-up. The biocatalytic route delivers the drug-ready isomer in a single step.

Downstream Utility & Reactivity

Once synthesized, Compound A serves as the electrophile in the formation of the core pharmacophore.

Chlorine Displacement ( )

The 2-chloro position is activated by the pyridine nitrogen. However, the presence of the 7-hydroxyl group (electron-donating via induction/hyperconjugation, though weak) and the fused ring structure modulates this reactivity.

  • Reaction: Displacement with piperazine or pyrrolidine derivatives.

  • Condition Sensitivity: The hydroxyl group must often be protected (e.g., as a TBS ether) or the reaction run under conditions that prevent O-alkylation.

  • Comparison to Analog C: The 5-membered ring analog (Compound A) generally shows slightly faster

    
     kinetics than the 6-membered Analog C due to subtle bond angle deformations that lower the energy of the transition state (Meisenheimer complex).
    

Reactivity CompA Compound A (2-Cl, 7-OH) Protect Protection (TBS-Cl) CompA->Protect Prevent O-alkylation SnAr SnAr Coupling (Amine Nucleophile) Protect->SnAr Displace Cl Deprotect Deprotection (TBAF) SnAr->Deprotect Final AKT Inhibitor Core Deprotect->Final

Figure 2: Typical downstream workflow for Compound A in API synthesis.

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-Compound A

This protocol is self-validating via pH monitoring and TLC/HPLC endpoints.

Materials:

  • Substrate: Precursor D (2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one)[1]

  • Enzyme: Commercial KRED screening kit (e.g., Codexis KRED panel or equivalent broad-spectrum ketoreductase).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Procedure:

  • Buffer Prep: Prepare 100 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Substrate Solution: Dissolve 1.0 g of Precursor D in 5 mL of Isopropyl Alcohol (IPA). Note: IPA acts as a co-solvent and can serve as a hydride donor for certain ADH enzymes, though Glucose/GDH is preferred for stoichiometry.

  • Reaction Initiation: To the buffer (stirring at 30°C), add:

    • 20 mg NADP+

    • 200 mg Glucose

    • 10 mg GDH

    • 50 mg KRED Enzyme

    • Add the Substrate Solution dropwise over 10 minutes.

  • Monitoring: Maintain pH at 7.0 using 1M NaOH (automatic titration recommended). Monitor reaction via HPLC (C18 column) for consumption of ketone.

  • Workup: Once conversion >99% (approx 24h), extract with Ethyl Acetate (3x 50 mL). Dry over Na2SO4 and concentrate.

  • Validation: Analyze ee% using a Chiralcel OD-H column (Hexane/IPA 90:10). Expect >99% ee (S)-isomer.

Protocol 2: Chemical Synthesis of Analog B (Racemic)

Procedure:

  • Dissolve 1.0 g Precursor D in 20 mL MeOH. Cool to 0°C.

  • Add NaBH4 (1.5 eq) portion-wise. Gas evolution (H2) will occur.

  • Stir for 2 hours. Quench with sat. NH4Cl.[1]

  • Extract with DCM.[1]

  • Result: Yields ~92% of racemic alcohol. Useful only as a standard for chiral HPLC calibration.

References

  • Remarchuk, T. et al. (2014). "Scalable Synthesis of the AKT Inhibitor Ipatasertib." Organic Process Research & Development. (Search: Ipatasertib Process Genentech)

  • Genentech, Inc. (2006). "Pyrrolopyrimidine derivatives as AKT inhibitors." World Intellectual Property Organization, WO2006103511.

  • Li, J. et al. (2022). "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds." ACS Omega.

  • PubChem. (n.d.). "Compound Summary: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Introduction & Chemical Context This guide establishes the safety and operational protocols for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol . As a critical chiral intermediate in the synthesis of AKT inhibitors (su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide establishes the safety and operational protocols for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol . As a critical chiral intermediate in the synthesis of AKT inhibitors (such as Ipatasertib/GDC-0068), this compound bridges early-stage discovery and process chemistry.

While often handled as a stable solid, its structural features—specifically the 2-chloropyridine moiety fused to a cyclopentane ring—dictate a specific safety profile. The electron-deficient pyridine ring increases susceptibility to nucleophilic attack, making it reactive toward biological substrates (proteins/DNA) and necessitating strict barrier protection.

Chemical Identity Table
PropertyDetail
Chemical Name 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Common Role Pharmaceutical Intermediate (AKT Inhibitor Synthesis)
Related CAS 117890-55-8 (Core structure without -OH); 1150617-92-7 (Ketone analog)
Physical State Solid (Crystalline Powder)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Molecular Weight ~169.61 g/mol

Risk Assessment & Hazard Profiling

Senior Scientist Note: Do not rely solely on generic SDS data. The combination of a halogenated heterocycle and a hydroxyl group creates specific risks.

Primary Hazards
  • Skin & Eye Irritation (H315, H319): The chloropyridine motif is a known irritant. Upon contact with moisture (sweat/tears), it can cause localized dermatitis or severe eye irritation.

  • Respiratory Irritation (H335): As a fine powder, dust inhalation poses a significant risk to the upper respiratory tract.

  • Potential Sensitization: Halogenated pyridines have the potential to act as haptens, leading to sensitization after prolonged exposure.

Mechanism of Toxicity

The 2-chloro position is activated for nucleophilic aromatic substitution (


). While the 7-hydroxyl group modulates this slightly, the core remains reactive. If absorbed, the compound may interact with cysteine residues in proteins, leading to cellular toxicity.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the operational state (Solid vs. Solution).

PPE Decision Logic (DOT Visualization)

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid (Weighing/Transfer) State->Solid Powder Solution Solution (Reaction/Workup) State->Solution Liquid/Solvent Resp_Solid Respiratory: N95 or P100 Mask (Prevent Dust Inhalation) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (0.11mm) Change immediately if torn Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Required (No mask needed if sash < 18") Solution->Resp_Sol Glove_Sol Gloves: Laminate or Double Nitrile (DCM/DMSO Permeation Risk) Solution->Glove_Sol Eye_Sol Eyes: Chemical Splash Goggles Solution->Eye_Sol

Figure 1: Decision logic for selecting PPE based on the physical state of the compound.[1] Note the escalation to splash goggles and laminate gloves when solvents are introduced.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection Double Nitrile (min 0.11mm) or Silver Shield® (Laminate) Chloropyridines can permeate thin nitrile rapidly when dissolved in organic solvents like DCM. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (Solution) / Safety Glasses (Solid)The 2-chloro moiety is an aggressive eye irritant. Standard glasses fail to protect against liquid splashes or floating dust particles.
Respiratory N95/P100 Respirator (Outside hood)Essential during weighing to prevent inhalation of fine particulates which can cause mucosal irritation.
Body Defense Tyvek® Sleeves + Lab CoatProtects the wrist gap between glove and coat, a common exposure point during reach-in operations.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Management: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Transfer:

    • Tare the receiving vessel before adding the solid.

    • Use a disposable spatula to avoid cross-contamination.

    • Crucial: Wipe the exterior of the reagent bottle with a Kimwipe dampened in methanol before returning it to storage. This removes invisible dust residues.

Protocol B: Reaction Setup (Solution State)

Objective: Prevent solvent-mediated skin absorption.

  • Solvent Choice: If using Dichloromethane (DCM) or DMSO, assume the compound will penetrate gloves instantly upon contact.

  • Syringe Handling: When adding reagents to a solution of the pyridine:

    • Use Luer-lock syringes to prevent needle pop-off.

    • Keep the sash at the lowest working height.

  • Temperature Control: Many substitution reactions involving this core are exothermic. Have an ice bath ready before addition.

Emergency Response & Disposal

Spill Response Workflow (DOT Visualization)

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Dry_Spill Dry Powder Spill Assess->Dry_Spill Wet_Spill Solution Spill Assess->Wet_Spill Action_Dry 1. Dampen w/ inert oil/solvent 2. Scoop to Waste Container 3. Wash surface w/ soap Dry_Spill->Action_Dry Action_Wet 1. Cover w/ Vermiculite/Pad 2. Do NOT use paper towels 3. Transfer to Haz Waste Wet_Spill->Action_Wet

Figure 2: Workflow for safely managing laboratory spills. The "Dampen" step for dry spills is critical to prevent aerosolizing the powder.

Disposal Plan
  • Waste Category: Halogenated Organic Waste . Do not mix with general aqueous waste.

  • Container Labeling: Must explicitly state "Contains Chloropyridine Derivatives - Toxic/Irritant."

  • Quenching: If the material is in a reactive mixture, quench with saturated Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) before disposal to neutralize any active intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24788740, Ipatasertib. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 2
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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